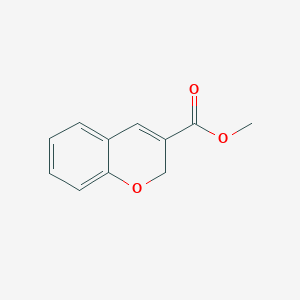

methyl 2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSWGZOTQUTIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363089 | |

| Record name | methyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36044-49-2 | |

| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation: A Technical Guide

This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry and materials science. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes, offering insights grounded in established chemical principles.

Strategic Overview: The Knoevenagel Condensation in Chromene Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, typically a weak amine like piperidine.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1][2]

In the context of chromene synthesis, this reaction is particularly elegant. The condensation of salicylaldehyde with a malonic ester, such as dimethyl malonate, is followed by an intramolecular cyclization (a Michael addition), which forms the characteristic benzopyran-2-one core of the chromene ring system. Chromene derivatives are of significant interest due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]

The Reaction Mechanism: A Step-by-Step Causality

The synthesis of methyl 2-oxo-2H-chromene-3-carboxylate from salicylaldehyde and dimethyl malonate is a tandem reaction sequence initiated by the Knoevenagel condensation. The choice of a piperidine/acetic acid catalytic system is crucial for efficiency.

Step 1: Formation of the Enolate and Iminium Ion

The reaction is initiated by the basic catalyst, piperidine, which deprotonates the active methylene compound, dimethyl malonate, to form a resonance-stabilized enolate. Simultaneously, piperidine reacts with the carbonyl group of salicylaldehyde to form an iminium ion. This iminium ion is a more electrophilic species than the original aldehyde, which accelerates the subsequent nucleophilic attack.

Step 2: The Knoevenagel Condensation

The enolate of dimethyl malonate then acts as a nucleophile, attacking the electrophilic iminium ion. This is followed by the elimination of the piperidine catalyst and a molecule of water to yield the Knoevenagel adduct, an α,β-unsaturated intermediate.

Step 3: Intramolecular Cyclization

The key to forming the chromene ring is the intramolecular cyclization of the Knoevenagel adduct. The phenoxide ion of the salicylaldehyde moiety, a strong nucleophile, attacks the β-carbon of the α,β-unsaturated system in a Michael addition fashion. This step is facilitated by the proximity of the reacting groups.

Step 4: Tautomerization and Lactonization

The resulting enolate undergoes tautomerization to give the more stable keto form. Subsequent intramolecular transesterification leads to the formation of the six-membered lactone ring and the elimination of a methoxide group, yielding the final product, methyl 2-oxo-2H-chromene-3-carboxylate.

The role of acetic acid in this catalytic system is to protonate the hydroxyl group of the intermediate formed after the initial nucleophilic attack, facilitating the dehydration step. It also helps to maintain a suitable pH for the reaction to proceed efficiently.

Experimental Protocol: A Self-Validating Workflow

This protocol is a synthesis of best practices from multiple literature sources to provide a robust and reproducible method.[3][5]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (10 mmol) | >98% |

| Dimethyl malonate | C₅H₈O₄ | 132.11 | 1.45 g (11 mmol) | >99% |

| Piperidine | C₅H₁₁N | 85.15 | 0.1 mL | >99% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 1 drop | >99% |

| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser with a Dean-Stark apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol), dimethyl malonate (1.45 g, 11 mmol), and toluene (50 mL).

-

Catalyst Addition: Add piperidine (0.1 mL) and one drop of glacial acetic acid to the reaction mixture.

-

Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Product Isolation: To the resulting oily residue, add 20 mL of cold 95% ethanol and stir vigorously. The product should precipitate as a crystalline solid.

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. For further purification, recrystallize the crude product from hot ethanol.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven at 40-50 °C. The expected yield is typically in the range of 85-95%. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Optimization and Field Insights

The success of this synthesis hinges on several key parameters. The following table summarizes the impact of these variables on the reaction outcome, based on literature data and practical experience.

| Parameter | Condition | Effect on Yield and Purity | Rationale and Insights |

| Catalyst | Piperidine | High yield | A weak base that effectively catalyzes the condensation without promoting significant side reactions. |

| Pyrrolidine | Comparable to piperidine | Can be a suitable alternative to piperidine. | |

| Strong Bases (e.g., NaOH) | Lower yield, more impurities | Can lead to self-condensation of the aldehyde and other side reactions. | |

| Solvent | Toluene with Dean-Stark | High yield | Azeotropic removal of water drives the reaction equilibrium towards the product. |

| Ethanol | Good yield | A common solvent, but the reaction may be slower as water is not actively removed.[3] | |

| Solvent-free | Variable yields | Can be an environmentally friendly option, but may require higher temperatures and can be difficult to control. | |

| Temperature | Reflux | Optimal for most setups | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Room Temperature | Slower reaction rate | May require a more active catalyst or longer reaction times. | |

| Reactant Ratio | Slight excess of dimethyl malonate | Maximizes conversion of salicylaldehyde | Helps to ensure the complete consumption of the more expensive starting material. |

Troubleshooting Common Issues:

-

Low Yield: Incomplete reaction is a common cause. Ensure adequate reaction time and efficient water removal. The purity of the starting materials is also critical.

-

Formation of Side Products: The primary side products can arise from the self-condensation of salicylaldehyde or the Michael addition of a second molecule of dimethyl malonate. Using a weak base like piperidine and maintaining a controlled temperature can minimize these side reactions.

-

Purification Difficulties: If the product is oily and difficult to crystallize, it may be due to impurities. Washing the crude product with a non-polar solvent like hexane before recrystallization can help remove some impurities. Column chromatography can be employed for highly impure samples.

Characterization of Methyl 2-Oxo-2H-chromene-3-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Approximately 103-105 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.51 (s, 1H, H-4), 7.65-7.58 (m, 2H, Ar-H), 7.39-7.33 (m, 2H, Ar-H), 3.94 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 163.8 (C=O, ester), 156.5 (C=O, lactone), 154.8, 148.5, 134.2, 129.5, 124.8, 118.8, 117.5, 116.9, 52.6 (OCH₃).

-

IR (KBr, cm⁻¹): ~1740-1720 (C=O, lactone), ~1720-1700 (C=O, ester), ~1610 (C=C), ~1250 (C-O).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₈O₄ [M+H]⁺: 205.0444; found: 205.0446.

Conclusion

The Knoevenagel condensation provides an efficient and reliable route for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and related fields, enabling them to confidently apply this methodology in their research endeavors.

References

-

Knoevenagel condensation. (2024). In Wikipedia. Retrieved from [Link]

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. Retrieved from [Link]

-

Jadhav, S. D., Mali, S. N., & Gaikwad, D. D. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1106, 373-381. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation & Doebner Modification. Retrieved from [Link]

-

Binghamton University. (2018). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Retrieved from [Link]

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Iftikhar, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

-

Kumar, R., & Singh, A. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 7(14), 227-243. Retrieved from [Link]

-

Glisic, B., & Djuran, M. (2014). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Inorganica Chimica Acta, 419, 136-153. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Knoevenagel condensation. Retrieved from [Link]

-

Santos, J. L., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5300-5307. Retrieved from [Link]

-

Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Retrieved from [Link]

-

Kise, N., et al. (2018). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 83(15), 8035-8045. Retrieved from [Link]

-

itschemistrytime. (2022, April 9). Knoevenagel Condensation Reaction-Stereochemistry + Application #mscchemistrynotes [Video]. YouTube. Retrieved from [Link]

-

Ramirez, A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6. Retrieved from [Link]

-

Li, Y., et al. (2019). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Green Chemistry, 21(10), 2685-2690. Retrieved from [Link]

-

de Mattos, M. C., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(10), 5949-5956. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(12), 14856-14881. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-oxo-2H-chromene-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin family, is a versatile scaffold in medicinal chemistry and organic synthesis. Coumarins, a class of benzopyran-2-ones, are widely recognized for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties[1]. This guide provides a comprehensive overview of the physical and chemical properties of methyl 2-oxo-2H-chromene-3-carboxylate, detailed synthetic and experimental protocols, and its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

Methyl 2-oxo-2H-chromene-3-carboxylate is a crystalline solid with a planar molecular structure[2][3]. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₄ | [2] |

| Molecular Weight | 204.17 g/mol | [2] |

| Melting Point | 120-122 °C (393-395 K) | [2][3][4] |

| Appearance | Colorless crystals | [2][4] |

| Solubility | Soluble in DMSO. Solubility in other organic solvents like ethanol, methanol, and ethyl acetate is expected, though detailed quantitative data is not readily available. | [5] |

| Boiling Point | Data not available |

Spectroscopic Characterization

Accurate characterization of methyl 2-oxo-2H-chromene-3-carboxylate is crucial for its identification and quality control. Below are the expected spectroscopic data based on the analysis of its structural analogs and related compounds.

Note: A critical review of the literature reveals a discrepancy in the reported ¹H NMR data in a key publication concerning the methyl ester, where the data corresponds to the ethyl ester analog[2]. The following represents a corrected and expected spectral profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ ~7.3-7.8 ppm (m, 4H): These multiplets arise from the four protons on the aromatic benzene ring of the chromene core.

-

δ ~8.5 ppm (s, 1H): This singlet is characteristic of the vinylic proton at the C4 position of the pyranone ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ ~52 ppm: Corresponds to the carbon of the methyl ester group (-OCH₃).

-

δ ~116-135 ppm: A series of signals corresponding to the carbons of the aromatic ring and the C3 and C4 carbons of the pyranone ring.

-

δ ~155 ppm: The chemical shift for the carbon at the C8a position (the carbon at the fusion of the two rings).

-

δ ~160 ppm: The signal for the lactone carbonyl carbon (C2).

-

δ ~165 ppm: The chemical shift for the ester carbonyl carbon.

Infrared (IR) Spectroscopy

-

~1750 cm⁻¹: Strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration.

-

~1710 cm⁻¹: Strong absorption band from the lactone carbonyl (C=O) stretching vibration of the coumarin ring.

-

~1600 cm⁻¹ and ~1490 cm⁻¹: Absorptions corresponding to the C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹: C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 204.17.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation.

Knoevenagel Condensation for the Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate

This reaction involves the condensation of salicylaldehyde with dimethyl malonate in the presence of a basic catalyst, such as piperidine.

Caption: Knoevenagel condensation for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.0 eq) and dimethyl malonate (1.0 eq) in a suitable solvent such as ethanol[2][4].

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of methyl 2-oxo-2H-chromene-3-carboxylate[2][4].

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of methyl 2-oxo-2H-chromene-3-carboxylate is characterized by the electrophilic nature of the pyranone ring and the ester functionality, making it a valuable intermediate for the synthesis of a variety of derivatives.

Hydrolysis

The ester group can be hydrolyzed under basic conditions to yield the corresponding coumarin-3-carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

Step-by-Step Protocol for Hydrolysis:

-

Reaction: Dissolve methyl 2-oxo-2H-chromene-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

-

Heating: Heat the mixture to reflux for 1-2 hours.

-

Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the coumarin-3-carboxylic acid.

-

Isolation: Collect the solid product by filtration and wash with water.

Amidation

The ester can be converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy for derivatization in drug discovery programs.

Caption: General scheme for the amidation of methyl 2-oxo-2H-chromene-3-carboxylate.

Step-by-Step Protocol for Amidation:

-

Reaction: Dissolve methyl 2-oxo-2H-chromene-3-carboxylate and the desired amine in a suitable solvent (e.g., ethanol, methanol).

-

Heating: Heat the reaction mixture to reflux for several hours.

-

Isolation: The product may precipitate upon cooling or after removal of the solvent under reduced pressure.

-

Purification: Purify the resulting amide by recrystallization or column chromatography.

Ring-Opening Reactions

The lactone ring of the coumarin is susceptible to nucleophilic attack, leading to ring-opening. For instance, reaction with hydrazine can lead to the formation of hydrazides, although this reaction can sometimes be complex and lead to other products depending on the reaction conditions[4].

Applications in Drug Development

The coumarin scaffold is a "privileged structure" in medicinal chemistry, and methyl 2-oxo-2H-chromene-3-carboxylate serves as a key starting material for the synthesis of various biologically active molecules.

-

Anticancer Agents: The coumarin nucleus is present in several compounds with demonstrated anticancer activity. Derivatives of coumarin-3-carboxylic acid have been investigated for their potential as cytotoxic agents[1].

-

Enzyme Inhibitors: The structural features of coumarins allow for their interaction with various enzymes. For example, coumarin derivatives have been developed as inhibitors of monoamine oxidases (MAOs), which are targets for the treatment of neurodegenerative diseases[1].

-

Antimicrobial Agents: Numerous coumarin derivatives have been shown to possess antibacterial and antifungal activities[1].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-oxo-2H-chromene-3-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of coumarin derivatives for biological screening. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in research and drug development.

References

-

Ivanov, I., Manolov, S., Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved January 26, 2026, from [Link]

-

Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. [Link]

- Anthony, A. R., et al. (2024). Synthesis of benzo(h)chromen-2-one-3-methyl carboxylate using H3PW12O40. [Source not further identified].

-

Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules (Basel, Switzerland), 18(2), 2084–2095. [Link]

- [Source not further identified].

- Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.

-

Bakouan, Y. (2022). Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid, 95+%. Retrieved January 26, 2026, from [Link]

- [Source not further identified].

- [Source not further identified].

- [Source not further identified].

- [Source not further identified].

- [Source not further identified].

-

ChemBK. (2024). ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE. [Link]

- [Source not further identified].

- [Source not further identified].

-

ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved January 26, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-oxo-2H-chromene-3-carboxylate (CAS: 36044-49-2)

This guide provides a comprehensive technical overview of methyl 2-oxo-2H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, synthesis protocols, and reactivity profiles to offer a holistic understanding of this compound's properties and potential applications.

Introduction: The Significance of the Chromene-3-Carboxylate Core

Methyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of benzopyran-2-one compounds renowned for their broad spectrum of biological activities.[1] The inherent structural features of this scaffold, including the lactone ring and the α,β-unsaturated ester, make it a privileged structure in drug discovery.[2] Derivatives of the chromene core have demonstrated a wide array of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Specifically, the 3-carboxylate substitution provides a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their biological and photophysical properties.[3]

Physicochemical and Structural Properties

The fundamental properties of methyl 2-oxo-2H-chromene-3-carboxylate are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| CAS Number | 36044-49-2 | N/A |

| Molecular Formula | C₁₁H₈O₄ | [4] |

| Molecular Weight | 204.17 g/mol | [4] |

| Melting Point | 55-57 °C | [5] |

| Boiling Point | 301.7 °C at 760 mmHg | [5] |

| Appearance | Colorless crystals | [6] |

Crystal Structure Analysis

A single-crystal X-ray diffraction study of methyl 2-oxo-2H-chromene-3-carboxylate reveals a nearly planar molecular geometry, a common feature of the coumarin ring system.[4] The molecule crystallizes in a triclinic system, and the crystal packing is stabilized by C—H⋯O hydrogen bonds, forming two-dimensional networks.[4][6] This planarity and the potential for intermolecular interactions are crucial for its biological activity, influencing how it fits into the active sites of enzymes and receptors.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of salicylaldehyde with dimethyl malonate.

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol: Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from the well-established synthesis of the analogous ethyl ester.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.22 g, 10 mmol) and dimethyl malonate (1.32 g, 10 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add piperidine (0.5 mL) as a catalyst to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Precipitation and Filtration: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Filter the resulting solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of methyl 2-oxo-2H-chromene-3-carboxylate. A typical yield for this type of reaction is high, often around 90%.[6]

Causality in Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the reflux temperature.

-

Catalyst: Piperidine, a secondary amine, is a classic and effective base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene group of dimethyl malonate, initiating the reaction.

-

Work-up: Pouring the reaction mixture into ice-cold water helps to precipitate the product, which has lower solubility in cold aqueous media. Acidification ensures the complete precipitation of any phenoxide intermediates.

-

Purification: Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or by-products.

Spectroscopic Characterization

The structural elucidation of methyl 2-oxo-2H-chromene-3-carboxylate is confirmed through a combination of spectroscopic techniques. The data presented here is a combination of reported data for the title compound and its close ethyl analog, providing a representative spectral profile.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1710 | Strong | C=O stretch (lactone and ester) |

| ~1670 | Strong | C=C stretch (aromatic and alkene) |

| ~1200 | Strong | C-O stretch (ester and ether) |

Note: The data is based on the reported IR data for the title compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected signals for the methyl ester are as follows (based on analogous structures):

-

δ ~3.9 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

-

δ ~7.3-7.8 ppm (m, 4H): A series of multiplets for the four aromatic protons on the benzene ring.

-

δ ~8.5 ppm (s, 1H): A singlet for the vinylic proton at the C4 position, which is deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups.

¹³C NMR: The carbon NMR spectrum indicates the different carbon environments in the molecule. Expected chemical shifts are:

-

δ ~53 ppm: Methyl ester carbon (-OCH₃).

-

δ ~116-135 ppm: Aromatic and vinylic carbons.

-

δ ~148 ppm: C4 carbon.

-

δ ~155 ppm: Carbonyl carbon of the lactone.

-

δ ~163 ppm: Carbonyl carbon of the ester.

Note: The NMR data are estimations based on the well-documented spectra of the highly similar ethyl 2-oxo-2H-chromene-3-carboxylate.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204.

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 2-oxo-2H-chromene-3-carboxylate is governed by the electrophilic nature of the α,β-unsaturated lactone system and the ester functionality.

Nucleophilic Attack and Ring Opening

The coumarin ring is susceptible to attack by strong nucleophiles. For instance, reaction with hydrazine hydrate can lead to the opening of the lactone ring, followed by further reactions to form salicylaldehyde azine and malonohydrazide.[7] This reactivity highlights the potential of the chromene core to act as a scaffold that can be opened and re-closed to generate novel heterocyclic systems.

Caption: Reactivity of the chromene core towards nucleophiles.

Ester Group Modifications

The methyl ester group at the 3-position is a key site for derivatization. It can undergo standard ester transformations such as:

-

Hydrolysis: To yield the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides.

-

Transesterification: To produce other alkyl esters.

-

Reduction: To the corresponding alcohol.

These transformations allow for the introduction of diverse functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development and Research

The 2-oxo-2H-chromene-3-carboxylate scaffold is a valuable starting material for the synthesis of compounds with a wide range of biological activities.

Anticancer Agents

Numerous coumarin derivatives have been investigated for their anticancer properties.[3] The ability to functionalize the 3-position allows for the design of molecules that can selectively target various proteins and pathways involved in cancer progression. For example, amide derivatives of coumarin-3-carboxylic acid have been shown to inhibit key enzymes in cancer cells.[3]

Anti-inflammatory and Anticoagulant Activity

The coumarin scaffold is famously associated with anticoagulant drugs like warfarin. While simple esters like the title compound are not potent anticoagulants themselves, they serve as precursors for more complex molecules with this activity.[1] Additionally, various coumarin derivatives exhibit significant anti-inflammatory properties.[1]

Enzyme Inhibition

The ethyl analog, ethyl 2-oxo-2H-chromene-3-carboxylate, has been identified as an irreversible inhibitor of phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[6] This suggests that the methyl ester could also be a valuable tool for studying and potentially inhibiting this class of enzymes.

Safety and Handling

Methyl 2-oxo-2H-chromene-3-carboxylate should be handled with appropriate safety precautions in a laboratory setting.[5]

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.[5]

-

Conclusion

Methyl 2-oxo-2H-chromene-3-carboxylate (CAS 36044-49-2) is a versatile and valuable heterocyclic compound with a well-established synthetic route and a wide range of potential applications, particularly in the field of drug discovery. Its structural rigidity, combined with the reactivity of its functional groups, makes it an excellent scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its key technical aspects to support its use in research and development.

References

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

-

El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1983. Retrieved from [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. Retrieved from [Link]

-

Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E, E68(10), o3024. Retrieved from [Link]

-

Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Retrieved from [Link]

-

Abdelhamid Sassi. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. Retrieved from [Link]

-

El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1983. Retrieved from [Link]

-

Al-Warhi, T., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Pharmacological Research, 201, 107004. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2H-Chromene-3-Carboxylate

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of methyl 2H-chromene-3-carboxylate. The methodologies, data interpretation, and experimental considerations detailed herein are intended to support researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development in unequivocally identifying and characterizing this coumarin derivative.

Introduction: The Significance of this compound

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring lactones, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] this compound, as a member of this family, serves as a valuable scaffold in synthetic organic chemistry for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm the chemical identity and purity of this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide offers a comprehensive overview of the expected spectroscopic signatures of this compound and the experimental protocols for their acquisition.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of salicylaldehyde with dimethyl malonate in the presence of a basic catalyst, such as piperidine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis

-

To a solution of salicylaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add dimethyl malonate (1.32 g, 10 mmol).

-

Add a catalytic amount of piperidine (0.2 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound.[1]

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic proton at position 4, and the methyl ester protons. Based on established chemical shift principles for coumarin systems, the following assignments are predicted.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | H-4 |

| ~7.6 - 7.8 | Multiplet | 2H | Ar-H |

| ~7.3 - 7.5 | Multiplet | 2H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Causality of Chemical Shifts:

-

H-4 Proton: The proton at the C-4 position is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group of the lactone and its position on a double bond conjugated to both the aromatic ring and the ester. This results in a characteristic downfield chemical shift.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic environment and their positions relative to the electron-withdrawing lactone and ester functionalities.

-

Methyl Protons: The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~159 - 161 | C=O (Lactone) |

| ~155 - 157 | C-8a |

| ~145 - 147 | C-4 |

| ~132 - 134 | C-6 |

| ~129 - 131 | C-8 |

| ~124 - 126 | C-5 |

| ~118 - 120 | C-4a |

| ~116 - 118 | C-7 |

| ~115 - 117 | C-3 |

| ~52 - 54 | -OCH₃ |

Justification of Assignments:

-

Carbonyl Carbons: The two carbonyl carbons of the lactone and the ester are the most deshielded, appearing at the lowest field.

-

Aromatic and Vinylic Carbons: The carbons of the aromatic ring and the double bond (C-3 and C-4) appear in the intermediate region of the spectrum.

-

Methyl Carbon: The methyl carbon of the ester is the most shielded, appearing at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl groups and the carbon-carbon double bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 - 1760 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1710 - 1730 | Strong | C=O stretch (α,β-unsaturated lactone) |

| ~1600 - 1650 | Medium | C=C stretch (aromatic and vinylic) |

| ~1200 - 1300 | Strong | C-O stretch (ester and lactone) |

Rationale for Vibrational Frequencies: The presence of two distinct, strong carbonyl absorption bands is a key diagnostic feature. The α,β-unsaturation in both the lactone and the ester typically lowers the stretching frequency compared to their saturated counterparts. The higher frequency band is generally assigned to the ester carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 176 | [M - CO]⁺ |

| 145 | [M - CO - OCH₃]⁺ |

| 117 | [M - CO - CO - OCH₃]⁺ |

Mechanistic Insight into Fragmentation: The fragmentation of coumarins under electron ionization is often initiated by the loss of a molecule of carbon monoxide (CO) from the lactone ring to form a benzofuran radical cation.[3] Subsequent fragmentation can involve the loss of the methoxy radical from the ester group, followed by another loss of CO.

Experimental Protocols

NMR Data Acquisition

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is commonly used:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for the analysis of small organic molecules:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Structure of this compound

Spectroscopic Analysis Workflow

Caption: Workflow for Synthesis and Spectroscopic Characterization

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification. The predicted data and interpretations presented in this guide, grounded in fundamental principles of spectroscopy and supported by literature on related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the validation of synthetic products and their advancement in drug discovery and development pipelines.

References

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]

- Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.

- Saba, A., Gallo, G. G., & Gagliardi, L. (2009). Mass spectrometry study of coumarins: correlation between charges of atoms and fragmentation processes. Spectroscopy Letters, 42(2), 95-99.

Sources

The Intricacies of 2H-Chromene Synthesis: A Mechanistic Deep-Dive into Methyl 2H-Chromene-3-Carboxylate Formation

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Understanding the mechanistic pathways to their synthesis is paramount for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the reaction mechanism for the formation of a key derivative, methyl 2H-chromene-3-carboxylate. We will dissect the pivotal roles of reactants and catalysts, with a particular focus on the widely employed reaction between salicylaldehyde and methyl acrylate. This guide will illuminate the underlying principles of the tandem oxa-Michael/intramolecular aldol condensation and the related Baylis-Hillman reaction pathways, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of the 2H-Chromene Core

2H-chromenes, also known as 2H-1-benzopyrans, are a class of oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities.[1][2] Their structural significance has spurred considerable interest in the development of efficient synthetic methodologies.[1][2] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, making a thorough understanding of its formation a critical asset for synthetic chemists.

This guide will focus on the prevalent and elegant one-pot synthesis from readily available starting materials: salicylaldehyde and methyl acrylate. This transformation is a classic example of tandem reactions, where multiple bond-forming events occur in a single reaction vessel, offering high atom economy and operational simplicity.

The Core Mechanism: A Tale of Two Pathways

The reaction of salicylaldehyde with α,β-unsaturated compounds like methyl acrylate is a reliable route to chromane and chromene derivatives.[3][4] The formation of this compound is generally understood to proceed through a base-catalyzed tandem reaction. The mechanism can be described as an initial oxa-Michael addition followed by an intramolecular aldol-type condensation.[3][4] The choice of catalyst, often a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial and its role extends beyond simple deprotonation.

The Tandem Oxa-Michael/Aldol Condensation Pathway

This pathway is a widely accepted mechanism for the formation of the 2H-chromene ring from salicylaldehyde and an activated alkene.[3][4][5]

Step 1: Activation of Salicylaldehyde

The reaction is initiated by the basic catalyst, which deprotonates the phenolic hydroxyl group of salicylaldehyde (1). This generates a more nucleophilic phenoxide intermediate (2).[5]

Step 2: Oxa-Michael Addition

The resulting phenoxide (2) then undergoes a conjugate (Michael) addition to the electron-deficient double bond of methyl acrylate (3). This is an "oxa-Michael" addition, as the nucleophile is an oxygen atom. This step forms a key enolate intermediate (4).[3][4][5]

Step 3: Intramolecular Aldol-Type Cyclization

The enolate intermediate (4) is perfectly poised for an intramolecular cyclization. The enolate carbon, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule.[3][5] This step forms a six-membered ring and a new stereocenter, resulting in a cyclic hemiacetal intermediate (5).

Step 4: Dehydration to Form the 2H-Chromene

The final step is the elimination of a water molecule (dehydration) from the intermediate (5) to form the stable aromatic-like diene system of the 2H-chromene ring. This step is often facilitated by the reaction conditions and can be thought of as the completion of an intramolecular Knoevenagel or aldol condensation.[3] This yields the final product, this compound (6).

The Baylis-Hillman Connection

The Baylis-Hillman reaction is a well-known carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine.[6][7] While the tandem oxa-Michael/aldol pathway is a direct explanation, the reaction conditions for synthesizing this compound often overlap with those of the Baylis-Hillman reaction.

It has been proposed that the reaction can also proceed through a Baylis-Hillman-type mechanism. In this scenario, the catalyst (DABCO) first adds to methyl acrylate to form a zwitterionic enolate. This enolate then attacks the salicylaldehyde. However, the key difference is the role of the phenolic hydroxyl group. Instead of initiating the reaction, it acts as an intramolecular proton source and later as the nucleophile for cyclization.

Kaye and coworkers demonstrated that the reaction of salicylaldehyde with tert-butyl acrylate in the presence of DABCO can yield a Baylis-Hillman adduct, which can then be cyclized to the corresponding chromene.[3][4] This suggests that a discrete Baylis-Hillman adduct can be an intermediate, which then undergoes an intramolecular SN2' reaction (oxa-conjugate addition) to form the chromene ring.

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aurigeneservices.com [aurigeneservices.com]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

The Evolving Synthesis of 2H-Chromene-3-Carboxylates: A Technical Guide for the Modern Researcher

Abstract

The 2H-chromene-3-carboxylate core is a privileged heterocyclic motif that constitutes the structural backbone of numerous compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this important scaffold. We will navigate the classical condensation reactions that laid the foundation for coumarin chemistry and examine their specific application to the synthesis of 3-carboxylated 2H-chromenes. Furthermore, this guide will detail the advent of modern, transition-metal-catalyzed methodologies that offer novel pathways and enhanced efficiency. Particular emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of the synthetic landscape. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for the contemporary chemist.

Introduction: The Significance of the 2H-Chromene-3-Carboxylate Scaffold

The 2H-chromene, or 2H-1-benzopyran, framework is a cornerstone of natural product and medicinal chemistry. When functionalized with a carboxylate group at the 3-position, the resulting 2H-chromene-3-carboxylate scaffold gains particular significance. This electron-withdrawing group modulates the electronic properties of the heterocyclic system, influencing its reactivity and, crucially, its interaction with biological targets.

Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities.[1][2] Their structural versatility allows for extensive chemical modification, making them attractive starting points for the development of novel therapeutic agents.[3] This guide will provide a comprehensive overview of the synthetic strategies developed over time to access this valuable class of compounds, from its historical roots to contemporary catalytic innovations.

A Historical Perspective: From Classical Condensations to Modern Catalysis

The history of 2H-chromene-3-carboxylate synthesis is intrinsically linked to the broader development of coumarin chemistry. Several classical name reactions, established in the late 19th and early 20th centuries, provided the initial blueprints for constructing the benzopyranone core.

The Perkin Reaction: An Early Foray into Coumarin Synthesis

Developed by William Henry Perkin in 1868, the Perkin reaction is a landmark in organic synthesis, providing a method for the formation of α,β-unsaturated aromatic acids.[4][5][6] While the archetypal Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, its application to salicylaldehyde using acetic anhydride laid the groundwork for coumarin synthesis.[6]

The mechanism is believed to proceed through an initial acetylation of the salicylaldehyde hydroxyl group, followed by an intramolecular aldol-type condensation, and subsequent dehydration to furnish the coumarin ring system.[7] Although not the most direct route to 3-carboxylated derivatives, the principles of intramolecular cyclization established by the Perkin reaction were foundational for subsequent methodologies.

The Pechmann Condensation: A Versatile Approach to 4-Substituted Coumarins

Discovered by Hans von Pechmann in 1883, the Pechmann condensation offers a more direct route to coumarins through the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2][8] This method is particularly effective for the synthesis of 4-substituted coumarins. The reaction is thought to proceed via transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[1][8] The nature of the phenol, β-ketoester, and the acid catalyst all play a crucial role in the reaction's success.[2] While highly effective for many coumarin derivatives, its direct application for the primary synthesis of 2H-chromene-3-carboxylates is less common, as it typically introduces a substituent at the 4-position.

The Knoevenagel Condensation: A Cornerstone for 3-Substituted Coumarins

The Knoevenagel condensation, reported by Emil Knoevenagel in 1898, has emerged as one of the most important and widely used methods for the synthesis of coumarin-3-carboxylates.[9] This reaction involves the condensation of an o-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene group, such as a malonic ester, in the presence of a basic catalyst.[10][11]

The causality behind this choice of reactants is clear: the salicylaldehyde provides the phenolic ring and the aldehyde functionality for the initial condensation, while the malonic ester provides the two-carbon unit that will form the C3 and C4 positions of the pyranone ring, with the ester group conveniently pre-installed at the C3 position. The use of a weak base, such as piperidine or an amine, is critical to deprotonate the active methylene compound, initiating the condensation, without causing undesired side reactions. The subsequent intramolecular cyclization (oxa-Michael addition) followed by elimination of water leads to the formation of the stable 2H-chromene-3-carboxylate.

The versatility and generally high yields of the Knoevenagel condensation have made it a workhorse in the synthesis of this class of compounds.[10][12] Modern variations often employ microwave irradiation or alternative catalysts to improve reaction times and yields.[13]

Key Synthetic Methodologies: A Practical Guide

This section provides a detailed look at two key methodologies for the synthesis of 2H-chromene-3-carboxylates: the classic Knoevenagel condensation and a modern rhodium-catalyzed C-H activation approach, highlighting the evolution of synthetic strategy.

Classical Approach: The Knoevenagel Condensation

The Knoevenagel condensation remains a highly reliable and practical method for the laboratory-scale synthesis of 2H-chromene-3-carboxylates. Its enduring appeal lies in the ready availability of starting materials and the straightforward reaction conditions.

-

Reactants:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of o-vanillin (1.0 eq) in ethanol, add diethyl malonate (1.0 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled to induce precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[10]

-

The successful synthesis of the target compound is validated through standard analytical techniques. The appearance of a crystalline solid with a sharp melting point is an initial positive indicator. Confirmation is achieved through spectroscopic analysis:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the vinyl proton at C4, the ethyl ester protons, and the methoxy group protons, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: Will display the expected number of carbon signals, including the characteristic carbonyl carbons of the lactone and the ester.

-

IR Spectroscopy: Will exhibit strong absorption bands for the C=O stretching vibrations of the lactone and the ester moieties.

-

Mass Spectrometry: The molecular ion peak will correspond to the calculated molecular weight of the product.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation for 2H-chromene-3-carboxylate synthesis.

Modern Approach: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

The field of transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. A notable modern approach to 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[14][15][16][17] This methodology offers a convergent and atom-economical route to the target scaffold.

This reaction utilizes N-phenoxyacetamides as the aromatic precursor and methyleneoxetanones as the three-carbon coupling partner.[14][15][16][17] The N-phenoxyacetamide directing group is crucial for the regioselective C-H activation at the ortho position of the phenoxy ring. The methyleneoxetanone serves as a novel three-carbon synthon, undergoing a selective alkyl C-O bond cleavage.[14][15][16][17]

-

Reactants and Reagents:

-

N-Phenoxyacetamide derivative (1.0 eq)

-

Methyleneoxetanone derivative (1.5 eq)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

CsOAc (1.0 eq)

-

Solvent (e.g., 1,4-dioxane or MeOH)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the N-phenoxyacetamide, [Cp*RhCl₂]₂, and CsOAc.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add the solvent, followed by the methyleneoxetanone.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

The choice of a rhodium(III) catalyst is predicated on its well-established ability to effect C-H activation. The Cp* ligand provides steric bulk and electron-donating properties that stabilize the catalytic intermediates. The acetate base is essential for the concerted metalation-deprotonation step of C-H activation. The reaction is self-validating in that the formation of the product with the specific regiochemistry is a direct consequence of the directing group-assisted C-H activation, providing a high degree of predictability and trustworthiness in the outcome. The substrate scope has been shown to be broad, tolerating a variety of functional groups on both the N-phenoxyacetamide and the methyleneoxetanone.[14][15]

Diagram: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation Catalytic Cycle

Caption: Simplified catalytic cycle for the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylates.

Applications in Drug Development: A Scaffold of Promise

The 2H-chromene-3-carboxylate moiety is a recurring feature in molecules with diverse and potent biological activities. The ability to readily synthesize a wide range of derivatives has made this scaffold a focal point in many drug discovery programs.

Table 1: Biological Activities of Selected 2H-Chromene-3-Carboxylate Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |

| Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives | Antibacterial, Analgesic | Thiazolidinone conjugates | |

| 2H-chromene-3-carboxamide derivatives | Anticancer, Antimicrobial | - | [18] |

| Substituted 2H-chromene-3-carboxylates | Anti-inflammatory | Inhibition of carrageenan-induced edema | [10][12] |

| Ethyl 2-oxo-2H-chromene-3-carboxylate hydrazones | Precursors for heterocyclic synthesis with potential biological activity | - | [19][20] |

The derivatization of the carboxylate group, for instance, into amides or hydrazides, has proven to be a particularly fruitful strategy for expanding the biological activity profile of this scaffold.[18] These modifications can enhance binding to biological targets, improve pharmacokinetic properties, and lead to the discovery of novel therapeutic agents.

Conclusion and Future Outlook

The journey of the 2H-chromene-3-carboxylate scaffold from its conceptual origins in classical coumarin chemistry to its efficient construction via modern catalytic methods is a testament to the evolution of organic synthesis. The Knoevenagel condensation remains a robust and accessible method, while transition-metal-catalyzed approaches, such as the rhodium(III)-catalyzed C-H activation, offer novel and powerful strategies for its synthesis.

For researchers in drug development, the 2H-chromene-3-carboxylate core represents a versatile and promising platform for the design and synthesis of new bioactive molecules. The continued development of innovative synthetic methodologies will undoubtedly unlock new avenues for derivatization and lead to the discovery of the next generation of therapeutic agents based on this privileged scaffold.

References

-

González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-29. [Link]

-

Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(8), 9449-9461. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. [Link]

-

González-González, A., et al. (2016). Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. ResearchGate. [Link]

-

Li, X. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3]. Organic Letters. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 149-164. [Link]

-

Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. [Link]

-

Bodke, Y. D., et al. (2010). Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. Indian Journal of Chemistry, 49B, 823-827. [Link]

-

BYJU'S. Perkin Reaction Mechanism. [Link]

-

Owa, C. O., et al. (2020). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 13, 1-11. [Link]

-

Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

-

Wang, H., et al. (2017). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 22(12), 2169. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). IntechOpen. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

-

A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

-

Further Evidence for the Mechanism of Formation of. (n.d.). Sciforum. [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. [Link]

-

Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). ChemistrySelect. [Link]

-

Zhou, Z., et al. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. PubMed. [Link]

-

One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace. [Link]

-

Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2H-Chromene synthesis [organic-chemistry.org]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. longdom.org [longdom.org]

- 7. sciforum.net [sciforum.net]

- 8. ijsart.com [ijsart.com]

- 9. biomedres.us [biomedres.us]

- 10. article.sapub.org [article.sapub.org]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 17. 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 2H-Chromene-3-Carboxylate

Abstract

This document provides a detailed guide for the synthesis of methyl 2H-chromene-3-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1][2] We delve into the prevalent and robust Knoevenagel condensation method, offering two detailed, field-proven protocols. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and comprehensive characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented synthetic procedure.

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene (or 2H-1-benzopyran) framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[2] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties, making them highly valuable in pharmaceutical research.[3] this compound serves as a versatile intermediate, allowing for further functionalization at the carboxylate group to generate diverse molecular libraries for drug screening and development. This guide focuses on its synthesis via the classic and highly efficient Knoevenagel condensation reaction.[4][5]

Primary Synthetic Strategy: The Knoevenagel Condensation

The most direct and reliable method for synthesizing 2H-chromene-3-carboxylates is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, dimethyl malonate) to the carbonyl group of an aldehyde (salicylaldehyde), followed by a dehydration and intramolecular cyclization cascade.[5]

Reaction Principle & Mechanism

The reaction is typically catalyzed by a weak base, such as piperidine. The base facilitates the deprotonation of the active methylene compound, dimethyl malonate, to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. The crucial role of salicylaldehyde is its ortho-hydroxyl group, which participates in a subsequent intramolecular oxa-Michael addition to form the chromene ring. The final step is dehydration, which yields the stable, conjugated 2H-chromene product.

The mechanism unfolds as follows:

-

Enolate Formation: The basic catalyst deprotonates dimethyl malonate.

-

Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl group.

-

Intramolecular Cyclization: The phenoxide ion, formed from the deprotonation of the salicylaldehyde hydroxyl group, attacks the newly formed α,β-unsaturated system in an intramolecular fashion.[6][7]

-

Dehydration: Elimination of a water molecule leads to the final aromatic 2H-chromene ring system.

Caption: Figure 1: Mechanism of Knoevenagel Condensation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. Proper laboratory safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.

Protocol 1: Standard Piperidine-Catalyzed Synthesis in Ethanol

This protocol is a robust and widely used method that typically provides high yields.[8] The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.

Materials:

-

Salicylaldehyde (1.0 eq)

-

Dimethyl malonate (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (anhydrous)

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 1.22 g, 10 mmol) and dimethyl malonate (e.g., 1.32 g, 10 mmol).

-

Solvation: Add 30 mL of anhydrous ethanol to the flask to dissolve the reactants. Stir the mixture until a clear solution is formed.

-